![molecular formula C26H23N3O4S B2959219 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-77-0](/img/structure/B2959219.png)

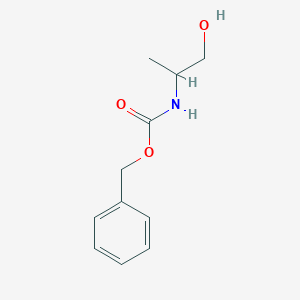

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

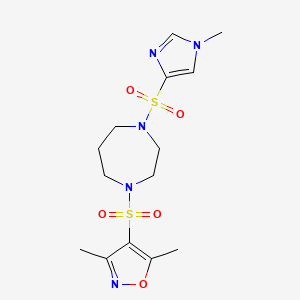

The compound contains several functional groups including a benzodioxole, an amide, and a thioether. The benzodioxole group is a common motif in many biologically active compounds . The amide group is a key functional group in proteins and pharmaceuticals, and the thioether group is found in many biologically active compounds.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography can also provide detailed information about the three-dimensional structure of the molecule .Scientific Research Applications

Cognitive Enhancing Agents

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has been studied for its cognitive-enhancing properties. A study by Ono et al. (1995) found that related compounds exhibited antiamnestic and antihypoxic activities, indicating potential use in improving cognitive functions and protecting against hypoxia-related damage in the brain (Ono et al., 1995).

Melanoma Cytotoxicity

Research conducted by Wolf et al. (2004) explored the application of benzamide derivatives, similar to this compound, in melanoma cytotoxicity. They found that these compounds exhibited higher toxicity against melanoma cells than the parent compound chlorambucil, suggesting potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Cardiac Electrophysiological Activity

Morgan et al. (1990) studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, a class to which this compound belongs. They found that these compounds exhibited potency in in vitro cardiac assays, suggesting potential use in treating arrhythmias (Morgan et al., 1990).

Antibacterial and Antifungal Activities

The study by Ighilahriz-Boubchir et al. (2017) investigated the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives and found that these compounds exhibited significant antibacterial and antifungal activities. This indicates a potential use of this compound in treating bacterial and fungal infections (Ighilahriz-Boubchir et al., 2017).

Corrosion Inhibition

Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for steel in acidic environments. Given the chemical similarity, this compound may also have applications in protecting materials against corrosion (Hu et al., 2016).

Mechanism of Action

properties

IUPAC Name |

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4S/c30-25(28-19-10-11-22-23(14-19)33-17-32-22)16-34-24-15-29(21-9-5-4-8-20(21)24)13-12-27-26(31)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNMBGDETAILFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2959137.png)

![(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2959139.png)

![4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide](/img/structure/B2959151.png)

![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)

![Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2959159.png)